An In-depth Technical Guide to the Chemical Properties and Applications of ((Difluoromethyl)sulfonyl)benzene
An In-depth Technical Guide to the Chemical Properties and Applications of ((Difluoromethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (–CF₂H) has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of parent molecules.[1] It can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, thereby enhancing target affinity and metabolic stability.[2] At the forefront of reagents enabling the introduction of this critical functional group is ((difluoromethyl)sulfonyl)benzene, also known as difluoromethyl phenyl sulfone. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
((Difluoromethyl)sulfonyl)benzene is a colorless to light yellow liquid or solid at room temperature, possessing a unique combination of stability and reactivity that makes it a valuable tool in the synthetic chemist's arsenal.[3][4]
Core Physical Properties
A summary of the key physical properties of ((difluoromethyl)sulfonyl)benzene is presented in the table below, providing essential data for its handling and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 1535-65-5 | [4] |
| Molecular Formula | C₇H₆F₂O₂S | [4] |
| Molecular Weight | 192.18 g/mol | [4] |
| Melting Point | 24-25 °C | [4] |
| Boiling Point | 289.5 °C at 760 mmHg | [4] |
| Flash Point | 128 °C | [4] |
| Density | 1.348 g/cm³ | [4] |
Spectroscopic Signature
The structural identity of ((difluoromethyl)sulfonyl)benzene can be unequivocally confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by a triplet for the difluoromethyl proton (CH), typically observed around δ 6.04 ppm, with a characteristic coupling constant (J) of approximately 55.8 Hz due to coupling with the two fluorine atoms.[5] The aromatic protons appear as a multiplet in the range of δ 7.63-7.81 ppm.[5]
-
¹⁹F NMR: The fluorine NMR spectrum displays a doublet for the two equivalent fluorine atoms of the difluoromethyl group at approximately δ -119.1 ppm, with a coupling constant (J) of around 55.8 Hz, corresponding to the coupling with the single proton of the difluoromethyl group.[5]
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies in the IR spectrum include strong absorptions characteristic of the sulfonyl group (S=O stretching) typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. The C-F stretching vibrations are expected to appear in the range of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 192. Subsequent fragmentation may involve the loss of the difluoromethyl group or cleavage of the phenyl-sulfonyl bond.
Synthesis of ((Difluoromethyl)sulfonyl)benzene
A widely adopted and reliable method for the preparation of ((difluoromethyl)sulfonyl)benzene involves a two-step process starting from sodium thiophenoxide.[6]
Caption: General scheme for nucleophilic difluoromethylation.
Detailed Experimental Protocol: Nucleophilic (Phenylsulfonyl)difluoromethylation of Aldehydes
This protocol is adapted from established procedures for the nucleophilic addition of the (phenylsulfonyl)difluoromethyl anion to carbonyl compounds. [3] Materials:
-
((Difluoromethyl)sulfonyl)benzene
-
Aldehyde
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ((difluoromethyl)sulfonyl)benzene (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Dissolve the reactants in a mixture of anhydrous THF and anhydrous Et₂O at -78 °C under an inert atmosphere.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the reaction mixture at -78 °C over a period of 30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated alcohol.
Radical (Phenylsulfonyl)difluoromethylation
Derivatives of ((difluoromethyl)sulfonyl)benzene, such as iododifluoromethyl phenyl sulfone (PhSO₂CF₂I), can serve as precursors for the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), enabling radical-mediated transformations. [7] Detailed Experimental Protocol: Radical Addition of Iododifluoromethyl Phenyl Sulfone to Alkenes
This protocol is based on a reported procedure for the radical addition of PhSO₂CF₂I to alkenes initiated by triethylborane (Et₃B). [7] Materials:
-
Iododifluoromethyl phenyl sulfone (PhSO₂CF₂I)
-
Alkene
-
Triethylborane (Et₃B) (1.0 M solution in hexane)
-
Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
Procedure:
-
To a sealed Schlenk flask under an argon atmosphere, add iododifluoromethyl phenyl sulfone (1.0 equivalent) and the alkene (2.0 equivalents).
-
Dissolve the reactants in dichloromethane and cool the mixture to -30 °C.
-
Slowly add triethylborane (1.0 M in hexane, 1.0 equivalent) via syringe to the stirred solution.
-
Maintain the reaction at -30 °C for 30 minutes.
-
Monitor the reaction progress by ¹⁹F NMR.
-
Upon completion, remove the volatile solvents under vacuum to yield the crude product, which can be further purified by column chromatography.
Electrophilic Aromatic Substitution
The phenyl ring of ((difluoromethyl)sulfonyl)benzene is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the -SO₂CF₂H group. [8]Therefore, forcing conditions are typically required for such reactions, and substitution, if it occurs, is directed to the meta position.
Conceptual Experimental Protocol: Nitration of an Activated Phenyl Sulfone
Due to the high deactivation of the ring in ((difluoromethyl)sulfonyl)benzene, a direct electrophilic substitution is challenging. The following is a general protocol for the nitration of a less deactivated phenyl sulfone, which illustrates the principles involved.
Materials:
-
A substituted phenyl sulfone (with a less deactivating or an activating group)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the phenyl sulfone to the cold sulfuric acid with stirring.
-
Once the sulfone has dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the purified nitro-substituted phenyl sulfone.
Applications in Drug Discovery and Development
A notable example is the synthesis of Travoprost , a prostaglandin analog used to treat glaucoma. [7]The synthesis of Travoprost involves a Julia-Kocienski olefination, a powerful method for the formation of carbon-carbon double bonds, which often utilizes a phenyl sulfone intermediate to construct a key part of the molecule. [7]Although the specific sulfone used may not be ((difluoromethyl)sulfonyl)benzene, this example underscores the critical role of phenyl sulfones as versatile intermediates in the synthesis of blockbuster drugs.
Caption: Role of sulfones in pharmaceutical synthesis.
Conclusion: A Key Enabler in Modern Synthesis
((Difluoromethyl)sulfonyl)benzene has firmly established itself as a cornerstone reagent for the introduction of the difluoromethyl group in organic synthesis. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity, particularly in nucleophilic difluoromethylation reactions, make it an invaluable tool for researchers in both academic and industrial settings. The strong electron-withdrawing nature of the difluoromethylsulfonyl group, while deactivating the aromatic ring to electrophilic attack, is the very property that empowers its utility as a potent nucleophilic reagent precursor. As the demand for sophisticated, fluorinated molecules in drug discovery and materials science continues to grow, the importance and application of ((difluoromethyl)sulfonyl)benzene are set to expand, solidifying its position as a key enabler of chemical innovation.
References
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Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry.
-
One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry.
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Process for the preparation of travoprost. Google Patents.
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Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. ResearchGate.
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Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. National Institutes of Health.
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Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Wiley-VCH.
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1535-65-5|((Difluoromethyl)sulfonyl)benzene. Ambeed.com.
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Tipranavir. PubChem.
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Electrophilic Aromatic Substitution. Bartleby.com.
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WO2014083367A1 - Process for the preparation of travoprost. Google Patents.
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Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
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Introduction of Difluoromethyl Through Radical Pathways. ResearchGate.
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1535-65-5 | ((Difluoromethyl)sulfonyl)benzene. Aspirachem.
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from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). [No Title Available].
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
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Benzene, fluoro- - the NIST WebBook. National Institute of Standards and Technology.
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Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube.
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How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Quora.
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Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
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Difluoromethyl phenyl sulfone = 97 1535-65-5. Sigma-Aldrich.
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